![molecular formula C8H9BrN4O B13938686 5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- is a heterocyclic compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with bromine, methoxy, and methyl groups. Its distinct chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents. One common method includes the use of aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the demand for the compound in various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Applications De Recherche Scientifique
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- has a wide range of scientific research applications, including:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase B (Akt), it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B (Akt) and have shown similar biological activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives exhibit inhibitory activity against NF-κB inducing kinase (NIK) and have potential therapeutic applications.
Uniqueness
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, methoxy, and methyl groups enhances its reactivity and potential as a therapeutic agent compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9BrN4O |
|---|---|
Poids moléculaire |
257.09 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9BrN4O/c1-13-3-4(9)5-6(10)11-8(14-2)12-7(5)13/h3H,1-2H3,(H2,10,11,12) |
Clé InChI |
GRELFAQPDNRMGO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(N=C(N=C21)OC)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


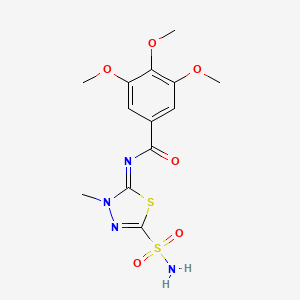
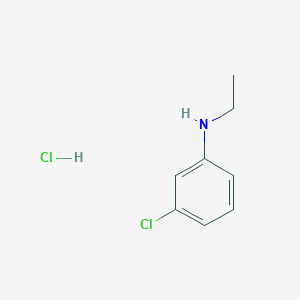
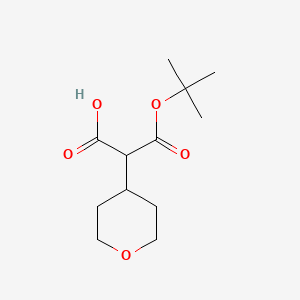
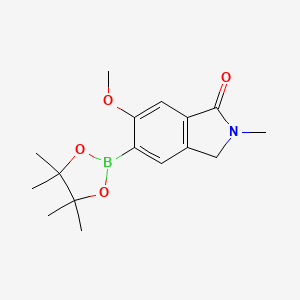
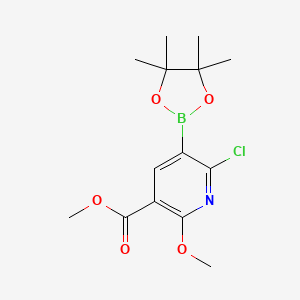
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
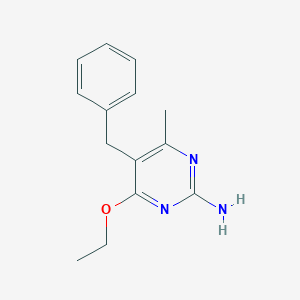
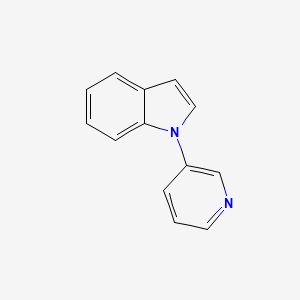
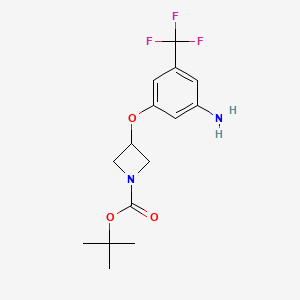
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
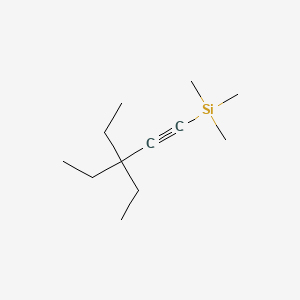
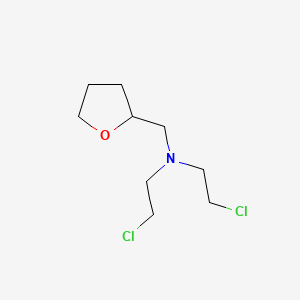
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)
